molecular formula C17H18O2 B1626722 2'-Tert-butylbiphenyl-3-carboxylic acid CAS No. 40182-05-6

2'-Tert-butylbiphenyl-3-carboxylic acid

Cat. No.: B1626722
CAS No.: 40182-05-6
M. Wt: 254.32 g/mol
InChI Key: QNQYNEGLQXVBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Tert-butylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C17H18O2. It is a derivative of biphenyl, where a tert-butyl group is attached to the second carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Tert-butylbiphenyl-3-carboxylic acid typically involves the following steps:

    Friedel-Crafts Alkylation: The introduction of the tert-butyl group onto the biphenyl structure is often achieved through Friedel-Crafts alkylation. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction. This can be done by treating the tert-butylbiphenyl intermediate with carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) or butyllithium (BuLi).

Industrial Production Methods

In an industrial setting, the production of 2’-Tert-butylbiphenyl-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2’-Tert-butylbiphenyl-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2’-Tert-butylbiphenyl-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2’-Tert-butylbiphenyl-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-3-carboxylic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    2’-Methylbiphenyl-3-carboxylic acid: Similar structure but with a methyl group instead of a tert-butyl group, leading to different reactivity and applications.

    2’-Tert-butylbiphenyl-4-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior and interactions.

Uniqueness

2’-Tert-butylbiphenyl-3-carboxylic acid is unique due to the presence of both the bulky tert-butyl group and the reactive carboxylic acid group. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

3-(2-tert-butylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)15-10-5-4-9-14(15)12-7-6-8-13(11-12)16(18)19/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQYNEGLQXVBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503124
Record name 2'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40182-05-6
Record name 2'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Tert-butylbiphenyl-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2'-Tert-butylbiphenyl-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2'-Tert-butylbiphenyl-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2'-Tert-butylbiphenyl-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2'-Tert-butylbiphenyl-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-Tert-butylbiphenyl-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.